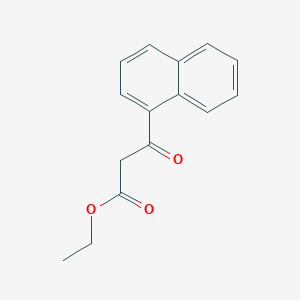

Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 3-naphthalen-1-yl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWSFANXHXCJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375047 | |

| Record name | ethyl 3-(naphthalen-8-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62071-76-5 | |

| Record name | ethyl 3-(naphthalen-8-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62071-76-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3 Naphthalen 8 Yl 3 Oxopropanoate and Analogues

Chemospecific and Regioselective Synthetic Routes to the β-Keto Ester Moiety

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of complex molecules like ethyl 3-(naphthalen-8-yl)-3-oxopropanoate. The presence of multiple reactive sites in both the naphthalene (B1677914) core and the β-keto ester fragment necessitates carefully designed synthetic strategies.

Optimized Claisen Condensation Approaches with Naphthalene-8-carboxylic Acid Esters or Related Precursors

The Claisen condensation is a classical and widely utilized method for the formation of β-keto esters. wikipedia.orgmasterorganicchemistry.com It involves the reaction between two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base. wikipedia.org For the synthesis of the target molecule, this would typically involve the condensation of an ester of naphthalene-8-carboxylic acid with ethyl acetate (B1210297).

The first step of the Claisen condensation is the deprotonation of the α-carbon of an ester to form a stable enolate. wikipedia.orgmasterorganicchemistry.com In the synthesis of this compound, ethyl acetate serves as the enolate precursor. youtube.com The acidity of the α-protons of esters (pKa ≈ 25) requires the use of a strong base, such as sodium ethoxide, to generate the enolate in sufficient concentration. vanderbilt.edupressbooks.pub The choice of base is critical to avoid side reactions like saponification. libretexts.org Using an alkoxide that matches the alcohol portion of the ester prevents transesterification. libretexts.org

For unsymmetrical ketones, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can selectively generate the less substituted (kinetic) enolate. libretexts.org

Table 1: Comparison of Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Typical Solvent | Key Characteristics |

| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | Classic base for Claisen condensation; must match ester alcohol. libretexts.org |

| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong, non-nucleophilic base; avoids transesterification. organic-chemistry.org |

| Lithium Diisopropylamide (LDA) | ~36 | THF | Strong, sterically hindered base; ideal for kinetic enolate formation. libretexts.org |

Catalytic Enhancements in Yield and Selectivity

While the traditional Claisen condensation requires a stoichiometric amount of base, modern advancements have introduced catalytic methods to improve efficiency and selectivity. wikipedia.org Lewis acids, for instance, can catalyze the condensation by activating the ester carbonyl group, making it more electrophilic. Various metal salts such as ZnBr₂, AlMeCl₂, and TiCl₄ have been shown to promote Claisen-type rearrangements efficiently.

The use of non-metal Lewis acids, such as those based on silicon, has also been explored. For example, TBSNTf₂ has been demonstrated as an effective catalyst for the cross-Claisen condensation of esters with silyl (B83357) ketene (B1206846) acetals, offering mild reaction conditions and good functional group tolerance. rsc.org Catalytic amounts of Lewis acids like AlCl₃ and Yb(OTf)₃ have also been successfully employed in related reactions.

Catalytic systems can also influence the stereoselectivity of the reaction. Chiral Lewis acids have been used to induce asymmetry in Claisen rearrangements, opening pathways to enantiomerically enriched products.

Alternative Carbonylation and Coupling Reactions for β-Keto Ester Formation

Beyond the Claisen condensation, several other modern synthetic methods have been developed for the formation of β-keto esters. These often involve transition metal-catalyzed reactions, offering different reactivity patterns and substrate scope.

Palladium-catalyzed reactions have become a versatile tool in organic synthesis. jst.go.jp For the synthesis of β-keto esters, palladium complexes can catalyze the coupling of various precursors. One approach involves the palladium-catalyzed coupling of 2-pyridyl esters with organoboron compounds, which proceeds under mild conditions and is compatible with a range of functional groups. acs.org The coordination of the nitrogen atom of the pyridine (B92270) ring to the palladium center is a key step in this process. acs.org

Palladium enolates, generated from allyl β-keto esters via decarboxylation, can undergo various transformations, including intramolecular aldol (B89426) condensations and Michael additions. nih.gov Although these are often intramolecular, they highlight the potential of palladium catalysis in forming C-C bonds in β-keto ester systems. nih.gov

Carbonylation reactions, which introduce a carbonyl group into a molecule, are another powerful strategy. researchgate.netethernet.edu.et Palladium-catalyzed carbonylation of halomethyl ketones in the presence of an alcohol can produce β-keto esters. researchgate.net This method offers a direct route to the β-keto ester moiety from readily available starting materials.

Table 2: Examples of Transition Metal-Catalyzed Reactions for β-Keto Ester Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(PPh₃)₂Cl₂ | Aroyl chlorides and NaBPh₄ | Phenyl ketones | Microwave-assisted, rapid synthesis. acs.org |

| Pd₂(dba)₃ / P(tBu)₃ | α-Keto ester enolates and aryl bromides | β-Aryl α-keto esters | High yields and good functional group tolerance. organic-chemistry.org |

| Rhodium(II) acetate | α-Diazo-β-hydroxy esters | β-Keto esters | Catalytic conversion. rsc.org |

| Pd catalyst | Halomethyl ketones, CO, alcohol | β-Keto esters | Direct carbonylation approach. researchgate.net |

C-Acylation of Ketone Enolates or Ketene Silyl Acetals

The direct C-acylation of preformed ketone enolates or their more stable derivatives, ketene silyl acetals, with an acylating agent is a highly effective and regioselective method for synthesizing β-dicarbonyl compounds. jst.go.jpnih.gov

In this approach, a ketone enolate is generated using a strong base. This enolate then reacts with an acylating agent, such as an acyl chloride or a highly reactive ester. For the synthesis of the target compound, one could envision the C-acylation of an ethyl acetate enolate with naphthalen-8-oyl chloride. The use of strong, non-nucleophilic bases like LDA is often preferred to ensure complete and irreversible enolate formation. ucalgary.ca

Ketene silyl acetals, which are silyl enol ethers of esters, are particularly useful nucleophiles in this context. They are generally more stable and easier to handle than the corresponding enolates. Their reaction with acylating agents is often promoted by a Lewis acid. For instance, TiCl₄ has been shown to be a powerful catalyst for the cross-Claisen condensation between ketene silyl acetals and acyl chlorides. organic-chemistry.org This method can provide access to sterically hindered β-keto esters that are difficult to synthesize via traditional methods. organic-chemistry.org The reactivity can be further enhanced by the addition of co-catalysts like N-methylimidazole. organic-chemistry.org

Furthermore, enantioselective acylations of silyl ketene acetals have been developed using chiral catalysts, allowing for the synthesis of optically active β-keto esters. nih.govacs.org For example, a thiourea (B124793) catalyst in combination with a pyridine derivative can promote the highly enantioselective acylation of silyl ketene acetals with acyl fluorides. nih.gov

Reformatsky Reaction and Modified Protocols for β-Keto Ester Synthesis

The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. researchgate.net Subsequent oxidation of the resulting β-hydroxy ester provides access to the corresponding β-keto ester. In the context of synthesizing this compound, this would typically involve the reaction of an 8-naphthoyl derivative with the zinc enolate of an ethyl haloacetate.

The general mechanism proceeds via the formation of an organozinc reagent from an α-haloester, which then adds to a carbonyl compound. organic-chemistry.org Due to the relatively low basicity of the zinc enolates, a broad range of carbonyl partners can be utilized. organic-chemistry.org

A plausible synthetic sequence is outlined below:

Formation of the Reformatsky Reagent: Ethyl bromoacetate (B1195939) reacts with activated zinc dust to form the organozinc intermediate, the so-called Reformatsky reagent.

Nucleophilic Addition: This reagent then adds to a suitable naphthalen-8-yl carbonyl compound, such as naphthalen-8-carbaldehyde or an 8-naphthoyl halide. The use of an acyl halide would directly yield the β-keto ester, though this can be complicated by side reactions. A more controlled approach involves the use of the corresponding aldehyde.

Hydrolysis and Oxidation: The initial adduct is hydrolyzed to yield ethyl 3-hydroxy-3-(naphthalen-8-yl)propanoate. Subsequent oxidation of this secondary alcohol, using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would furnish the target β-keto ester, this compound.

Recent advancements have introduced modified protocols that offer improved yields and milder reaction conditions. For instance, the use of other metals like copper, iron, or titanocene(III) has been explored to promote the reaction. organic-chemistry.org Copper-catalyzed Reformatsky reactions, in particular, have shown to be efficient for the synthesis of β-hydroxy esters from ketones and aldehydes. organic-chemistry.org

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |

| Reformatsky Reaction | 1. Naphthalen-8-carbaldehyde, Ethyl bromoacetate, Activated Zn, THF, reflux. 2. Aqueous workup. | Ethyl 3-hydroxy-3-(naphthalen-8-yl)propanoate | researchgate.net |

| Oxidation | Ethyl 3-hydroxy-3-(naphthalen-8-yl)propanoate, PCC, CH₂Cl₂, rt. | This compound | N/A |

Strategies for Introducing the Naphthalene-8-yl Substituent

A key aspect of the synthesis is the efficient and regioselective introduction of the naphthalen-8-yl group. Several modern synthetic strategies can be employed to achieve this.

Direct C-H functionalization of arenes is a powerful tool for forging carbon-carbon bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. The direct acylation of naphthalene at the C8 (peri) position to install a β-keto ester side chain is challenging due to the inherent reactivity of other positions on the naphthalene ring and the potential for decarbonylation of the acylating reagent.

Friedel-Crafts acylation is a classic method for introducing acyl groups to aromatic rings. However, direct acylation with a reagent like ethyl malonyl chloride to form a β-keto ester can be problematic. acs.org A potential alternative is the use of ethyl chlorooxoacetate in a platinum-catalyzed direct C-H acylation, which has been shown to be effective for introducing an α-keto ester functional group onto 2-aryloxypyridines. acs.org Adapting this methodology for the direct C8-acylation of naphthalene would require a suitable directing group to achieve the desired regioselectivity.

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds. libretexts.orgyoutube.comyoutube.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base. libretexts.org

For the synthesis of this compound, two main disconnection approaches are possible:

Coupling of 8-halonaphthalene with a suitable boron-containing β-keto ester derivative.

Coupling of naphthalen-8-ylboronic acid with a halogenated β-keto ester.

The first approach is often more practical. A potential reaction scheme would involve the coupling of 8-bromonaphthalene with the boronic ester of ethyl acetoacetate (B1235776). The reaction conditions would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent system (e.g., toluene/water or dioxane/water).

A challenge in Suzuki-Miyaura couplings can be the competitive protodeboronation of the organoboron reagent. acs.org The use of 1,8-diaminonaphthalene (B57835) (dan)-protected arylboronic acids has been shown to mitigate this issue, offering a stable and reliable alternative. acs.orgelsevierpure.com

| Component A | Component B | Catalyst/Base | Product | Reference |

| 8-Bromonaphthalene | Ethyl 2-(dihydroxyboryl)acetate | Pd(PPh₃)₄ / K₂CO₃ | This compound | libretexts.org |

| Naphthalen-8-ylboronic acid | Ethyl 2-bromoacetate | PdCl₂(dppf) / Cs₂CO₃ | This compound | libretexts.org |

Copper-catalyzed reactions provide a valuable alternative to palladium-based methods for the formation of C-C and C-heteroatom bonds. Ullmann-type couplings, for instance, can be effective for the arylation of various nucleophiles.

A notable example of copper's utility in functionalizing the naphthalen-8-yl position is the synthesis of (Z)-2H-naphtho[1,8-bc]thiophenes from 8-halo-1-ethynylnaphthalenes. nih.gov This reaction proceeds via a copper-catalyzed Ullmann-type C(aryl)-S bond formation, demonstrating that copper can effectively mediate bond formation at the sterically hindered C8 position. nih.gov

A hypothetical copper-catalyzed cross-coupling for the synthesis of the target molecule could involve the reaction of 8-iodonaphthalene with the enolate of ethyl acetoacetate, although this would require careful optimization of reaction conditions to favor C-C bond formation over O-arylation.

Instead of functionalizing a pre-existing naphthalene core, an alternative strategy is to construct the naphthalene ring system with the β-keto ester side chain already incorporated or in a precursor form. Annulation reactions are powerful methods for building aromatic rings.

For example, a suitably substituted benzene (B151609) derivative could undergo a [4+2] cycloaddition (Diels-Alder reaction) or a transition-metal-catalyzed annulation with a reaction partner that carries the required functionality. While specific examples leading directly to this compound are not readily found in the literature, the general principle of using annulation to create functionalized naphthalenes is well-established. nih.govrsc.orgresearchgate.net

One could envision a strategy where a benzannulated precursor bearing a latent keto-ester functionality undergoes cyclization to form the second aromatic ring of the naphthalene system. Such strategies often offer high regioselectivity, dictated by the substitution pattern of the starting materials.

Coupling Reactions Employing Naphthalen-8-yl Halides or Boronic Acids

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral centers with high stereoselectivity is a critical aspect of modern synthetic chemistry. For β-keto esters like this compound, the primary focus is on the stereoselective reduction of the ketone to a secondary alcohol or the stereoselective alkylation at the α-position.

Asymmetric Catalysis in β-Keto Ester Reduction or Alkylation

Asymmetric catalysis offers an elegant and efficient means to generate enantiomerically enriched products from prochiral substrates. In the context of β-keto esters, this typically involves the use of a chiral catalyst to control the facial selectivity of either a reduction or an alkylation reaction.

Asymmetric Hydrogenation:

Representative Data for Asymmetric Hydrogenation of Aryl β-Keto Esters:

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Ethyl benzoylacetate | Ru-(S)-SunPhos | High | up to 99.1 | researchgate.net |

| Various β-keto esters | Ir-ferrocenyl P,N,N-ligands | Good to Excellent | up to 95 | rsc.org |

| Various β-keto esters | Ru-BINAP/RTILs | Complete Conversion | up to 99.3 | nih.gov |

Asymmetric Alkylation:

The stereoselective alkylation of the α-position of β-keto esters can be achieved using chiral phase-transfer catalysts or metal complexes. The success of such reactions with a sterically demanding substrate like this compound would heavily depend on the catalyst's ability to create a well-defined chiral environment around the enolate intermediate.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This method is particularly useful when catalytic approaches are challenging.

Evans Auxiliaries in Aldol-type Reactions:

A powerful strategy for the synthesis of chiral β-hydroxy acids and their derivatives involves the use of Evans-type oxazolidinone auxiliaries. wikipedia.orgyoutube.com This approach has been successfully applied to the synthesis of sterically hindered 3-aryl-3-hydroxypropanoic acids. For example, the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid was achieved using Evans chemistry. nih.gov An aldol reaction between a silyl-protected 2,6-dimethyl-4-hydroxybenzaldehyde (B1297913) and the dibutylboron enolate of a chloroacetyl oxazolidinone afforded the desired aldol adducts with moderate diastereoselectivity. nih.gov Crucially, the diastereomers were separable by chromatography, allowing for the isolation of the pure diastereomer. Subsequent dechlorination and removal of the chiral auxiliary yielded the target β-hydroxy acid. nih.gov

This methodology is highly relevant to the synthesis of chiral derivatives of this compound. A similar sequence starting from 8-naphthaldehyde could provide access to the corresponding chiral 3-hydroxy-3-(naphthalen-8-yl)propanoic acid, which can then be esterified to the desired ethyl ester.

Representative Data for Evans Auxiliary-Mediated Aldol Reaction:

| Aldehyde | Chiral Auxiliary | Yield of Adduct (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Silyl-protected 2,6-dimethyl-4-hydroxybenzaldehyde | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative | 70 | 78:22 | nih.gov |

| Silyl-protected 2,6-dimethyl-4-hydroxybenzaldehyde | (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone derivative | 75 | 82:18 | nih.gov |

The moderate diastereoselectivity observed in this case highlights the challenge posed by sterically hindered aryl aldehydes. However, the chromatographic separability of the diastereomers provides a viable route to enantiopure materials.

Advanced Reaction Mechanisms and Transformational Chemistry

Mechanistic Investigations of β-Keto Ester Transformations in the Context of the Naphthalene-8-yl Group

β-Keto esters are valuable synthetic intermediates due to the presence of both electrophilic and nucleophilic centers. ucc.ieresearchgate.net Their reactivity is significantly influenced by the nature of the substituent attached to the carbonyl group. In the case of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate, the naphthalen-8-yl group exerts considerable electronic and steric effects that govern the compound's chemical behavior. The bulky nature of the naphthalene (B1677914) ring, particularly at the 8-position (a peri-position), introduces steric hindrance that can influence the approach of reagents to the reactive centers. researchgate.netcanterbury.ac.nz Electronically, the naphthalene ring can participate in resonance, affecting the electron density at the carbonyl carbons.

β-Keto esters exist as a mixture of two readily interconvertible constitutional isomers known as tautomers: the keto form and the enol form. libretexts.orglibretexts.orgresearchgate.net This phenomenon, called keto-enol tautomerism, is a fundamental process that dictates the reactivity of these compounds. researchgate.net The equilibrium between the keto and enol tautomers is influenced by several factors, including the structure of the compound, the solvent, and the temperature.

For most simple β-keto esters, the keto form is generally more stable and predominates in the equilibrium mixture. libretexts.orglibretexts.org However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding and conjugation. In this compound, the enol form can be stabilized by the formation of a six-membered ring through hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. Furthermore, the double bond of the enol is in conjugation with both the naphthalene ring and the ester carbonyl, which provides additional stabilization. libretexts.org

The position of the keto-enol equilibrium is highly sensitive to the solvent. chemrxiv.org Polar solvents can shift the equilibrium, and the extent of enolization can be determined using spectroscopic techniques such as NMR. researchgate.net For instance, the percentage of the enol form for a given β-keto ester can vary significantly between non-polar and polar solvents. chemrxiv.org

Table 1: Factors Influencing Keto-Enol Equilibrium in β-Keto Esters

| Factor | Influence on Equilibrium | Rationale |

| Intramolecular Hydrogen Bonding | Favors Enol Form | Formation of a stable six-membered pseudo-ring. |

| Conjugation | Favors Enol Form | Extended π-system involving the aromatic ring, the enol double bond, and the ester carbonyl leads to electronic stabilization. libretexts.org |

| Solvent Polarity | Variable | Polar solvents can disrupt intramolecular hydrogen bonding, potentially favoring the keto form, but can also stabilize the more polar tautomer. The effect is often complex. chemrxiv.org |

| Substitution | Variable | Electron-withdrawing groups on the aromatic ring can influence the acidity of the α-hydrogen and the stability of the enol form. |

This table provides a generalized overview of factors affecting the keto-enol equilibrium in β-keto esters.

The carbonyl group of the ester and the ketone in this compound are electrophilic and susceptible to attack by nucleophiles. Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters. masterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org The reactivity of the carbonyl group is influenced by the stability of the leaving group and the electronic environment. In general, the reactivity order for nucleophilic acyl substitution is acyl chlorides > acid anhydrides > esters ≈ carboxylic acids > amides. reddit.com

Alkylation of β-keto esters is a common carbon-carbon bond-forming reaction. aklectures.comresearchgate.net It typically involves the deprotonation of the acidic α-hydrogen (between the two carbonyl groups) by a base to form a stabilized enolate. jove.com This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an α-alkylated β-keto ester. aklectures.comjove.com The choice of base and reaction conditions is crucial to control the extent of alkylation, as mono- and dialkylated products can be formed. aklectures.comjove.com Phase-transfer catalysis has been employed for the highly enantioselective α-alkylation of cyclic β-keto esters. rsc.org

Transesterification is a widely used reaction to convert one ester into another by reacting it with an alcohol in the presence of a catalyst. ucc.ienih.govbohrium.com This process is particularly useful for modifying β-keto esters. ucc.ienih.gov The reaction is typically reversible, and a catalyst is required to achieve reasonable reaction rates. ucc.ie A variety of catalytic systems, including acids, bases, Lewis acids, and enzymes, have been developed for the transesterification of β-keto esters. ucc.ienih.gov The selectivity for β-keto esters over other types of esters is often attributed to the formation of a chelated enol intermediate. nih.gov

Lewis acids are effective catalysts for the transesterification of β-keto esters. ucc.iersc.org Boron-based catalysts, such as boric acid and arylboronic acids, are particularly attractive due to their low toxicity and high efficiency. bohrium.comrsc.orgresearchgate.net Boronic acids possess a vacant p-orbital on the boron atom, which allows them to coordinate with the carbonyl oxygens of the β-keto ester. rsc.org This coordination activates the ester towards nucleophilic attack by an alcohol, likely proceeding through a six-membered transition state. ucc.ie Arylboronic acids bearing electron-withdrawing substituents have been shown to be particularly effective catalysts. ucc.iersc.org

Table 2: Examples of Lewis Acid Catalysts for Transesterification of β-Keto Esters

| Catalyst | Catalyst Type | Observations | Reference(s) |

| Boric Acid | Boron-based Lewis Acid | Environmentally benign; effective for reactions with primary and secondary alcohols. | rsc.org |

| 3-Nitrobenzeneboronic Acid | Arylboronic Acid | Highly effective, even at low catalyst loadings (2.5 mol%). | ucc.iersc.org |

| Boron Trifluoride Diethyl Etherate | Boron-based Lewis Acid | Commercially available and effective for a range of aliphatic and aromatic alcohols. | ucc.iersc.org |

| Yttria-Zirconia | Solid Lewis Acid | Heterogeneous catalyst, environmentally safe, and provides high selectivity. | rsc.org |

This table summarizes various Lewis acid catalysts and their general performance in the transesterification of β-keto esters.

Enzymes, particularly lipases, have emerged as powerful biocatalysts for the transesterification of β-keto esters. ucc.ienih.gov Enzymatic reactions offer several advantages, including high selectivity, mild reaction conditions (often at lower temperatures), and the avoidance of organic solvents. bohrium.commdpi.com Lipases such as Candida antarctica lipase (B570770) B (CALB) have been successfully used for the transesterification of β-keto esters with a variety of alcohols. nih.gov The reaction mechanism typically involves the formation of an acyl-enzyme intermediate. nih.gov This "green" approach is also applicable for the kinetic resolution of chiral alcohols. nih.gov The reusability of immobilized lipases further enhances the economic viability of this method. nih.gov

Transesterification Mechanisms and Catalytic Systems

Reactions at the Naphthalene-8-yl Moiety Influenced by the β-Keto Ester

The β-keto ester functionality at the 8-position of the naphthalene ring significantly influences the reactivity of the aromatic system. The carbonyl groups of the β-keto ester are electron-withdrawing, which deactivates the naphthalene ring towards electrophilic substitution reactions. cutm.ac.in In a substituted naphthalene, an electron-withdrawing group generally directs incoming electrophiles to the other ring (heteronuclear attack). cutm.ac.in Therefore, electrophilic attack on this compound would be expected to occur on the unsubstituted ring.

Electrophilic Aromatic Substitution: Regioselectivity and Reactivity

The naphthalene ring system is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). stackexchange.com This increased reactivity is attributed to the fact that the activation energy for forming the intermediate arenium ion is lower, as the full aromatic stabilization of a benzene ring does not need to be overcome. However, the reactivity and regioselectivity of EAS on this compound are significantly influenced by the substituent, an acyl group, which is known to be deactivating.

The ethyl 3-oxopropanoate (B1240783) group at the C1-position (peri-position, C8, is equivalent to C1) deactivates the naphthalene ring towards electrophilic attack through its electron-withdrawing inductive and resonance effects. This deactivation primarily affects the ring to which it is attached (the 'A' ring). Consequently, electrophilic attack is more likely to occur on the unsubstituted 'B' ring.

For 1-substituted naphthalenes, electrophilic attack typically favors the C4 and C5 positions. In this specific molecule, the deactivating nature of the acyl group on ring 'A' directs the electrophile preferentially to the activated positions of the remote 'B' ring, primarily C5 and C8 (using standard naphthalene numbering, which would be C5' and C8' relative to the substituted ring). Attack at the C5 position is often kinetically favored. The regiochemical outcome is dictated by the relative stability of the resulting carbocation intermediates (arenium ions). The intermediate that allows for the most resonance structures without disrupting the aromaticity of the second ring is generally the most stable. youtube.com While the acyl group is a meta-director on a benzene ring, the directing effects in naphthalene are more complex, with substitution on the unsubstituted ring being a common pathway for deactivated systems. chemistrytalk.orgstudysmarter.co.uk

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNAr) is a plausible, though not inherent, reaction pathway for derivatives of this compound. The SNAr mechanism typically requires two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.comlibretexts.org

The parent molecule, this compound, lacks a suitable leaving group. However, the keto-ester functionality is an electron-withdrawing group and would activate the ring towards nucleophilic attack if a leaving group were present at an ortho (C2 or C7) or para (C4 or C5) position. For instance, a halogenated derivative, such as ethyl 3-(4-chloro-naphthalen-1-yl)-3-oxopropanoate, would be significantly more susceptible to SNAr. In such a case, strong nucleophiles like alkoxides or amides could displace the chloride. chemistrysteps.com Polycyclic systems like naphthalene can undergo SNAr reactions, with the nucleophile attacking at either the 1- or 2-position, provided the ring is sufficiently activated. elsevierpure.comnumberanalytics.com

Oxidation and Reduction Processes of the Naphthalene Ring

The chemical behavior of this compound under oxidative and reductive conditions is dictated by its constituent parts: the naphthalene core and the β-keto ester side chain.

Oxidation: The naphthalene ring is susceptible to oxidation, though it is more resistant than simpler polycyclic aromatic hydrocarbons like anthracene (B1667546). Under vigorous oxidative conditions, such as treatment with strong oxidizing agents like chromic acid or potassium permanganate, or catalytic oxidation at high temperatures, the naphthalene ring can be cleaved. The unsubstituted ring is more likely to be oxidized, potentially leading to a derivative of phthalic acid.

Reduction: A variety of reduction processes can be selectively applied to this molecule:

Reduction of the Ketone: The ketone in the β-keto ester side chain can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation yields ethyl 3-hydroxy-3-(naphthalen-1-yl)propanoate.

Reduction of the Naphthalene Ring: The aromatic system can be reduced under more forcing conditions. A Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol) would typically reduce the unsubstituted ring of the naphthalene nucleus, yielding a dihydro- or tetralin derivative. The electron-withdrawing substituent on one ring directs the reduction to the other.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the ester functionalities to alcohols, resulting in 3-(naphthalen-1-yl)propane-1,3-diol. Catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂) can also be employed. Depending on the conditions (pressure, temperature, catalyst), this can lead to the reduction of the ketone, the aromatic rings, or all of the above.

A redox reaction involves the transfer of electrons, leading to a change in the oxidation states of the species involved. libretexts.orgkhanacademy.org Oxidation is the loss of electrons (an increase in oxidation number), while reduction is the gain of electrons (a decrease in oxidation number). byjus.comyoutube.com

Intramolecular Cyclizations and Rearrangements

The β-keto ester moiety is a classic building block for the synthesis of heterocyclic compounds. organic-chemistry.org this compound serves as a key precursor for generating fused heterocyclic systems.

Formation of Fused Heterocyclic Systems (e.g., Pyrazoles, Pyrazolones, Quinolines)

The dual electrophilic nature of the β-keto ester (at the ketone and ester carbonyl carbons) allows for condensation reactions with dinucleophiles to form a variety of five- and six-membered rings.

Pyrazoles and Pyrazolones: The reaction of β-keto esters with hydrazine (B178648) (H₂NNH₂) and its derivatives is a cornerstone of heterocycle synthesis, known as the Knorr pyrazole (B372694) synthesis. researchgate.net Treatment of this compound with hydrazine hydrate (B1144303) leads to the formation of a naphthalenyl-substituted pyrazolone. The mechanism involves an initial nucleophilic attack by one nitrogen of the hydrazine on the more reactive ketone carbonyl, followed by an intramolecular cyclization via nucleophilic acyl substitution at the ester carbonyl, ultimately yielding the stable 5-pyrazolone ring after dehydration. nih.govresearchgate.netmdpi.com This reaction is highly efficient and provides a direct route to this important class of heterocycles. clockss.orgresearchgate.net

Quinolines: While pyrazole formation is a direct cyclization of the side chain, the formation of quinoline (B57606) systems involves the naphthalene ring itself. Intermolecular reactions, such as the Conrad-Limpach synthesis, can be employed. Reacting this compound with an aniline (B41778) derivative under acidic or thermal conditions would first form a β-enamino ester, which can then undergo thermal cyclization and dehydration to produce a 4-quinolone derivative bearing a naphthalene substituent. Various substituted quinolones can be prepared using this methodology. researchgate.netnih.gov An acid-promoted approach combining β-keto esters with arylamines has been shown to be effective for synthesizing complex quinoline structures. tandfonline.com

Table 1: Summary of Reactivity for this compound

| Reaction Type | Reagents/Conditions | Expected Product(s) | Notes |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | Substitution on the unsubstituted ring (C5' and C8' positions) | The acyl group deactivates the substituted ring. youtube.com |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻) | No reaction | Requires a leaving group and further activation on the ring. libretexts.org |

| Ketone Reduction | NaBH₄ | Ethyl 3-hydroxy-3-(naphthalen-1-yl)propanoate | Selective reduction of the ketone. |

| Ester/Ketone Reduction | LiAlH₄ | 3-(naphthalen-1-yl)propane-1,3-diol | Reduction of both carbonyl groups. |

| Aromatic Ring Reduction | Na, liq. NH₃, EtOH (Birch) | Tetralin derivative (unsubstituted ring reduced) | Selective reduction of the electron-rich ring. |

| Pyrazole/Pyrazolone Formation | Hydrazine (H₂NNH₂) | 4-(Naphthalen-1-yl)-1,2-dihydropyrazol-3-one | Knorr pyrazole synthesis. researchgate.netnih.gov |

| Quinoline Formation | Aniline derivative, acid/heat | 2-(Naphthalen-1-yl)-substituted-quinolin-4-one | Intermolecular Conrad-Limpach synthesis. researchgate.net |

| Pericyclic Reaction | Dienophile (e.g., maleic anhydride), heat/light | Diels-Alder adduct | Requires overcoming aromaticity; often needs photochemical conditions. amherst.edunih.gov |

Pericyclic Reactions and Related Mechanistic Pathways

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity and lack of ionic or radical intermediates. msu.edu The naphthalene nucleus of this compound can participate in such transformations, most notably in cycloadditions.

The Diels-Alder reaction, a [4π+2π] cycloaddition, is a powerful tool for forming six-membered rings. While naphthalene is less reactive as a diene than anthracene due to its higher resonance energy, it can undergo Diels-Alder reactions under specific conditions. amherst.edu The reaction typically involves the 1,4-positions of one of the rings. For the reaction to proceed, significant energy input (thermal or photochemical) is often required to overcome the aromatic stabilization.

More recently, visible-light-mediated energy transfer catalysis has emerged as a method to facilitate intermolecular dearomative [4+2] cycloaddition reactions of naphthalene derivatives with partners like styrenes, yielding complex bicyclo[2.2.2]octadiene scaffolds. nih.gov Furthermore, enantioselective [2π+2σ] photocycloaddition reactions between naphthalene derivatives and bicyclo[1.1.0]butanes have been developed, providing access to unique tricyclic frameworks. acs.org These advanced methods highlight the potential of the naphthalene core within this compound to engage in complex, stereocontrolled pericyclic transformations.

Computational Chemistry and Spectroscopic Characterization Advanced Aspects

Quantum Chemical Calculations for Conformational Analysis and Tautomeric Stability

Quantum chemical calculations are indispensable for understanding the conformational landscape and the delicate balance between tautomeric forms in β-keto esters like Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate. The steric hindrance imposed by the peri-hydrogen at the C1 position on the substituent at the C8 position is a critical determinant of the molecule's preferred geometry.

Density Functional Theory (DFT) is a powerful computational method to model the electronic structure of molecules. For a related compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set were employed to determine the optimized molecular structure and predict spectroscopic behavior. scienceopen.com A similar approach for this compound would elucidate key parameters.

Such calculations would focus on:

Geometric Optimization: Determining the lowest energy conformation by analyzing the bond lengths, bond angles, and particularly the dihedral angles between the naphthalene (B1677914) ring and the ethyl oxopropanoate side chain. The steric clash at the peri-position would likely force the side chain out of the plane of the naphthalene ring.

Tautomeric Equilibrium: The compound exists in a keto-enol equilibrium. DFT calculations can predict the relative energies of the keto and enol tautomers, providing insight into their stability and population distribution. The enol form is often stabilized by an intramolecular hydrogen bond.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's electronic charge transfer characteristics and reactivity. scienceopen.com The molecular electrostatic potential (MEP) surface could also be mapped to identify electron-rich and electron-poor regions.

Information regarding reaction pathway modeling and transition state analysis for this compound is not prominently available in the reviewed scientific literature. However, these computational techniques would be vital for studying its synthesis or degradation mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures and calculate the activation energies, providing a deeper understanding of the reaction kinetics and mechanism.

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

While computational methods provide theoretical insights, advanced spectroscopic techniques are essential for experimental validation of the molecular structure and dynamics in various states of matter.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the covalent structure of organic molecules. For β-keto esters, it is particularly useful for observing and quantifying the keto-enol tautomerism.

In a closely related isomer, Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate, ¹H NMR spectroscopy in CDCl₃ clearly shows distinct signals for both the keto and enol forms, indicating that they coexist in solution. rsc.org The enol form is characterized by a highly deshielded proton signal around 12.41 ppm, typical of a proton involved in a strong intramolecular hydrogen bond. rsc.org The methylene (B1212753) protons of the side chain also show distinct chemical shifts for each tautomer. rsc.org

Table 1: ¹H NMR Chemical Shifts (ppm) for Keto-Enol Tautomers of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate in CDCl₃ rsc.org

| Functional Group | Keto Tautomer (ppm) | Enol Tautomer (ppm) |

| Enolic OH | - | 12.41 (s, 1H) |

| Naphthalene H | 7.73 - 7.52 (m) | 7.71 - 7.52 (m) |

| Vinylic CH | - | 5.30 (s, 1H) |

| Methylene CH₂ | 3.90 (s, 2H) | - |

| Ethyl OCH₂ | 4.18 (q, J = 7.2 Hz, 2H) | 4.27 (q, J = 7.1 Hz, 2H) |

| Ethyl CH₃ | 1.23 (t, J = 7.1 Hz, 3H) | 1.33 (t, J = 7.2 Hz, 3H) |

Data presented is for the naphthalen-1-yl isomer as a representative example.

For the naphthalen-8-yl isomer, similar NMR studies would be crucial. Furthermore, advanced 2D NMR techniques like NOESY could provide through-space correlation data, offering definitive proof of the spatial proximity between the side chain and the peri-hydrogen of the naphthalene core, confirming the conformational effects of the C8-substitution.

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous data on bond lengths, bond angles, and the conformation of this compound in its crystalline form.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database. If a suitable single crystal could be grown, X-ray analysis would be expected to reveal:

The exact conformation of the side chain relative to the naphthalene ring, quantifying the out-of-plane distortion caused by steric hindrance.

The dominant tautomeric form (keto or enol) present in the solid state.

The intermolecular packing forces, such as hydrogen bonding or π-stacking, that govern the crystal lattice formation.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

This compound is not inherently chiral. However, the significant steric barrier to rotation around the C(naphthalene)-C(carbonyl) bond, created by the interaction between the side chain and the peri-hydrogen, could potentially give rise to atropisomerism. If the rotational barrier is high enough to allow for the isolation of stable enantiomers at room temperature, the compound would be chiral.

In such a scenario, chiroptical spectroscopy techniques like Circular Dichroism (CD) would be essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer. This would be used to:

Determine the enantiomeric purity of a sample.

In conjunction with quantum chemical calculations of the theoretical CD spectrum, help to assign the absolute configuration (R or S) of the atropisomers.

The investigation into the potential atropisomerism of this molecule remains a compelling area for future research.

Applications in Advanced Chemical Synthesis and Materials Science Theoretical and Methodological Frameworks

Role as a Building Block for Complex Natural Products and Pharmaceuticals

The naphthalene (B1677914) moiety is a recurring scaffold in a multitude of biologically active compounds. The presence of this ring system, coupled with the versatile reactivity of the β-keto ester, makes ethyl 3-(naphthalen-8-yl)-3-oxopropanoate a strategic starting point for synthesizing molecules with significant therapeutic potential.

A key application of β-keto esters in synthetic chemistry is their conversion into chiral molecules. The ketone functionality within this compound is a prochiral center, meaning it can be transformed into a chiral center through stereoselective reactions. Asymmetric reduction of the carbonyl group, for instance, can yield chiral β-hydroxy esters. These chiral products are highly valuable intermediates in the enantioselective synthesis of complex target molecules, where precise three-dimensional arrangement of atoms is crucial for biological function. While specific research on the asymmetric reduction of this compound is not extensively documented, the established principles of asymmetric catalysis strongly support its potential as a precursor for chiral building blocks incorporating the naphthalene scaffold.

The naphthalene ring system is a core component of many compounds exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov this compound serves as an ideal intermediate for accessing these complex molecular architectures. For example, 1,8-naphthalimide (B145957) derivatives, known for their potential as anticancer agents and their ability to interact with DNA, can be synthesized from precursors with a similar naphthalene framework. nih.govresearchgate.net These derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.govresearchgate.net Furthermore, arylnaphthalene lactones, a class of natural products, exhibit significant biological activities, including antiviral, antitumor, and anti-inflammatory properties. nih.govresearchgate.net The synthesis of analogs of these natural products is a key strategy in drug discovery, and a versatile building block like this compound is a valuable asset in such synthetic campaigns.

Table 1: Examples of Biologically Active Molecules with Naphthalene-Based Scaffolds

| Class of Compound | Biological Activity | Research Findings | Relevant Citations |

|---|---|---|---|

| 1,8-Naphthalimide Derivatives | Anticancer | Induce cell cycle arrest, apoptosis, and production of reactive oxygen species in cancer cells. | nih.govresearchgate.net |

| Arylnaphthalene Lactones | Anticancer, Antiviral, Anti-inflammatory | A class of natural products with a wide spectrum of pharmacological activities. | nih.govresearchgate.net |

| Naphthalene-Chalcone Hybrids | Anticancer, Antimicrobial | Showed activity against lung cancer cell lines and possessed antibacterial and antifungal properties. | nih.gov |

| Naphthalene-based Organoselenocyanates | Anticancer, Antimicrobial | Demonstrated selective cytotoxicity against breast cancer cells and activity against E. coli and C. albicans. | biointerfaceresearch.com |

Development of Novel Reagents and Catalysts Utilizing the Compound's Structure

The development of new reagents and catalysts is a cornerstone of chemical innovation. The structure of this compound offers potential in this area, primarily through the chelating ability of its 1,3-dicarbonyl system. This β-keto ester moiety can coordinate with metal ions to form stable complexes. Such organometallic complexes could theoretically be explored for catalytic activity in various organic transformations. The naphthalene backbone could influence the steric and electronic properties of the catalytic center, potentially leading to novel reactivity or selectivity. While this remains a theoretical framework, the well-established field of metal-β-diketonate catalysis provides a strong basis for future research into the applications of this compound in this domain.

Exploration in Advanced Materials

The convergence of organic synthesis and materials science opens avenues for creating materials with tailored properties. The rigid and planar nature of the naphthalene ring makes it an attractive component for functional organic materials.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The design of molecules that exhibit liquid crystalline phases (mesogens) often incorporates a rigid core unit linked to a flexible chain. This compound possesses these fundamental structural features: the rigid naphthalene group and the flexible ethyl ester chain. The naphthalene-8-yl β-keto ester moiety could therefore function as a mesogenic unit. By modifying the ester group or by incorporating this molecule into larger polymeric structures, it is theoretically possible to design and synthesize novel liquid crystalline materials. These materials could have applications in display technologies and optical sensors, leveraging the inherent properties of the naphthalene core.

Naphthalene and its derivatives are well-known for their fluorescent properties, characterized by high quantum yields and excellent photostability. nih.gov This makes them ideal candidates for the development of fluorescent probes and sensors. nih.gov The naphthalene core of this compound acts as a fluorophore. The compound's fluorescence can be sensitive to its local environment, a property that can be exploited for sensing applications.

Derivatives of naphthalene have been successfully used to create fluorescent probes for detecting metal ions, such as Al³⁺, where binding of the ion leads to a measurable change in fluorescence intensity. mdpi.com Similarly, naphthalimide-based compounds are employed as fluorescent dyes for cellular imaging, capable of localizing in specific organelles like mitochondria and lysosomes. nih.govum.edu.mt The ethyl 3-oxopropanoate (B1240783) portion of the molecule provides a site for chemical modification, allowing for the attachment of specific recognition units designed to bind to a target analyte. This would link the binding event to a change in the fluorescence of the naphthalene core, forming the basis of a sensor.

Table 2: Photophysical Properties of Related Naphthalene-Based Fluorescent Dyes

| Compound Type | Excitation Max (λex) | Emission Max (λem) | Application | Relevant Citations |

|---|---|---|---|---|

| 3-Imino-1,8-naphthalimides | Not Specified | 470–514 nm | Cellular Imaging Dyes | nih.gov |

| Probe F6 (Naphthalene Derivative) | Not Specified | 434 nm (with Al³⁺) | Fluorescent Sensor for Al³⁺ | mdpi.com |

| 3-Amino-1,8-naphthalimide Derivatives | Not Specified | 440–569 nm (in Methanol) | Fluorescent Stains for Cancer Cells | um.edu.mt |

Methodologies for Derivatization Towards Targeted Applications

The chemical reactivity of this compound is primarily centered around its β-keto ester functionality. This group allows for a variety of chemical transformations, including reductions of the ketone and cyclization reactions that can modify the naphthalene core. These derivatizations are crucial for tuning the electronic and steric properties of the molecule for specific applications.

The reduction of the carbonyl group in β-keto esters is a fundamental transformation that yields valuable β-hydroxy esters. These products are versatile chiral building blocks for the synthesis of a wide array of biologically active compounds and complex natural products. chemistry-online.comorgsyn.orgethz.ch While specific studies on the reduction of this compound are not extensively documented in publicly available research, the conversion of analogous aryl β-keto esters is well-established, providing a strong theoretical framework.

Enzymatic and Whole-Cell Bioreductions:

A prominent and environmentally benign method for the synthesis of chiral β-hydroxy esters is the asymmetric reduction of β-keto esters using biocatalysts. nih.govnih.govnih.gov Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms have demonstrated high enantioselectivity in the reduction of a wide range of ketones and β-keto esters. nih.gov For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate has been successfully achieved using recombinant Escherichia coli strains, yielding the corresponding (R)-β-hydroxy ester with high optical purity. nih.gov Similarly, fungi like Penicillium purpurogenum have been employed for the diastereoselective and enantioselective reduction of substituted β-keto esters. nih.gov The reduction of ethyl acetoacetate (B1235776) using baker's yeast is a classic example that produces (S)-ethyl 3-hydroxybutanoate with good yield and high enantiomeric excess. chemistry-online.comorgsyn.orgethz.ch

These methodologies can, in principle, be applied to this compound. The bulky naphthalen-8-yl substituent would likely influence the stereochemical outcome of the reduction, and the selection of an appropriate biocatalyst would be crucial for achieving high conversion and enantioselectivity.

Catalytic Asymmetric Hydrogenation:

Transition metal-catalyzed asymmetric hydrogenation is another powerful tool for the enantioselective reduction of β-keto esters. researchgate.net Chiral ruthenium and iridium complexes are often employed as catalysts. For instance, Ir-catalyzed asymmetric hydrogenation with chiral ferrocenyl P,N,N-ligands has been shown to be effective for a variety of β-keto esters, affording the corresponding β-hydroxy esters with excellent enantioselectivities. nih.gov A dynamic kinetic resolution approach using a newly designed (arene)RuCl(monosulfonamide) transfer hydrogenation catalyst has also been successful for β-aryl α-keto esters, leading to trisubstituted γ-butyrolactones. researchgate.net The application of such catalytic systems to this compound would be expected to yield the corresponding chiral β-hydroxy ester, ethyl 3-hydroxy-3-(naphthalen-8-yl)propanoate.

Hypothetical Reaction Data for β-Hydroxy Ester Synthesis:

While specific experimental data for the reduction of this compound is not available, a hypothetical data table can be constructed based on analogous reactions reported in the literature.

| Catalyst/Biocatalyst | Substrate Analogue | Product | Enantiomeric Excess (ee) | Reference |

| Baker's Yeast | Ethyl Acetoacetate | (S)-Ethyl 3-hydroxybutanoate | 85-97% | chemistry-online.comorgsyn.orgethz.ch |

| Recombinant E. coli | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 99% | nih.gov |

| Ir-Ferrocenyl P,N,N | Various β-keto esters | Corresponding β-hydroxy esters | up to 95% | nih.gov |

The modification of the naphthalene ring system in this compound can lead to a variety of substituted naphthalenes with potentially interesting photophysical or biological properties. This can be achieved through intramolecular cyclization reactions or by using the existing naphthalene as a scaffold for further annulation.

Intramolecular Cyclization Strategies:

The β-keto ester moiety can participate in intramolecular cyclization reactions, especially if a suitable reactive partner is introduced onto the naphthalene ring. For instance, palladium-catalyzed intramolecular C-H arylation is a powerful method for forming new rings. beilstein-journals.org Although not starting from this compound, the synthesis of acenaphthylene-fused heteroarenes from 1,8-dihalonaphthalenes demonstrates the feasibility of forming five-membered rings across the peri-positions of the naphthalene core. beilstein-journals.org A similar strategy could be envisioned where the ethyl 3-oxopropanoate side chain is induced to cyclize onto the C1 position of the naphthalene ring, potentially leading to acenaphthylene (B141429) derivatives.

Another approach involves the synthesis of benzo[f]chromene and benzo[g]chromene derivatives through multi-component reactions involving a naphthol, an aldehyde, and a source of active methylene (B1212753). nih.govresearchgate.net While these are not direct transformations of this compound, they highlight the potential for constructing new fused ring systems onto a naphthalene scaffold.

Annulation Reactions:

The existing naphthalene ring can serve as a diene or dienophile in cycloaddition reactions, or as a building block in annulation strategies to create more complex polycyclic aromatic hydrocarbons. The Haworth synthesis, a classical method for naphthalene synthesis, involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride, followed by reduction, cyclization, and aromatization. rsc.orgresearchgate.net While this is a de novo synthesis, the principles of cyclization and aromatization are relevant to the modification of existing naphthalene systems.

Hypothetical Transformation Data for Substituted Naphthalenes:

Given the lack of specific examples starting from this compound, the following table presents plausible transformations based on general synthetic methodologies for naphthalene derivatives.

| Reaction Type | Starting Material Analogue | Product Type | Key Reagents | Reference |

| Intramolecular C-H Arylation | 1,8-Dihalonaphthalenes | Acenaphthylene-fused heteroarenes | Pd catalyst, Heteroarylboronic acid | beilstein-journals.org |

| Multi-component Reaction | Naphthalene-2,7-diol, Malononitrile, Aldehyde | 1H-Benzo[f]chromene derivatives | Piperidine, Microwave irradiation | nih.gov |

| Haworth Annulation Principle | Naphthalene precursor | Polycyclic Aromatic Hydrocarbon | Acid-catalyzed cyclization, Dehydrogenation | rsc.orgresearchgate.net |

Future Research Directions and Unexplored Avenues

Asymmetric Synthesis of All Possible Stereoisomers

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate possesses a stereocenter at the C3 position, and the restricted rotation around the C(naphthalene)-C(carbonyl) bond could potentially give rise to atropisomerism, making the synthesis of all possible stereoisomers a significant challenge.

Future research should focus on developing novel asymmetric synthetic strategies. The steric hindrance imposed by the peri-hydrogen of the naphthalene (B1677914) ring makes stereoselective synthesis non-trivial. The exploration of chiral catalysts that can effectively control the facial selectivity of the reaction is paramount. Strategies could include:

Chiral Phase-Transfer Catalysis: Employing catalysts derived from Cinchona alkaloids to control the addition of a nucleophile to a naphthalen-8-yl precursor.

Organocatalysis: Utilizing proline derivatives or other small organic molecules to catalyze the asymmetric reaction, a method that has proven successful for the synthesis of other β-keto esters.

Transition-Metal Catalysis: Developing chiral ligand-metal complexes (e.g., with Rhodium, Ruthenium, or Iridium) that can orchestrate a highly enantioselective and diastereoselective synthesis.

A successful asymmetric synthesis would not only provide access to optically pure isomers for biological evaluation but also serve as a valuable tool for creating complex chiral molecules.

Development of Green Chemistry Approaches for Synthesis and Derivatization

To align with the principles of sustainable chemistry, the development of environmentally benign methods for the synthesis and subsequent modification of this compound is crucial. Traditional synthetic methods often rely on stoichiometric reagents and volatile organic solvents.

Future work should investigate several green chemistry avenues:

Biocatalysis: The use of enzymes, particularly lipases, for the esterification or transesterification steps could offer high selectivity under mild, aqueous conditions. patsnap.com

Heterogeneous Catalysis: Replacing homogeneous catalysts with solid acid or base catalysts (e.g., zeolites, ion-exchange resins) would simplify product purification, reduce waste, and allow for catalyst recycling. patsnap.com

Alternative Reaction Media: Exploring the use of greener solvents such as water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free (neat) conditions, could significantly reduce the environmental impact. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as three-component reactions, would be a significant advancement. rsc.org

These approaches would lead to more sustainable and cost-effective production, a key factor for any potential large-scale application.

Integration into Flow Chemistry Systems for Scalable Production

For the industrial-scale production of this compound, transitioning from traditional batch processing to continuous flow chemistry offers numerous advantages. Flow systems provide enhanced control over reaction parameters, improved safety, and straightforward scalability.

Future research should aim to:

Develop a Continuous Synthesis Protocol: A potential setup could involve pumping a solution of the starting materials through a heated tube or column packed with a heterogeneous catalyst. google.com This method allows for precise control over temperature, pressure, and residence time, leading to higher yields and purity.

Process Optimization: Utilizing automated feedback loops and statistical design of experiments (DoE) to rapidly optimize reaction conditions for maximum throughput and efficiency.

The implementation of flow chemistry would represent a significant leap towards the efficient and safe large-scale synthesis of this compound and its derivatives.

Exploration of Novel Catalytic Transformations Mediated by the Unique Steric Environment of the Naphthalene-8-yl Group

The naphthalen-8-yl group exerts a profound steric influence on the adjacent carbonyl group and the rest of the propanoate chain. This steric bulk is not a hindrance but an opportunity to control reactivity and selectivity in subsequent transformations.

Future investigations should explore how this unique steric environment can be harnessed to:

Direct Regioselective Reactions: The bulky naphthalene moiety could act as a "directing group," blocking one face of the molecule and forcing reagents to approach from the less hindered side. This could enable highly regioselective alkylations, halogenations, or other modifications of the propanoate backbone.

Induce Diastereoselectivity: In reactions that create a second stereocenter, the existing chirality (or atropisomerism) influenced by the naphthalene group could lead to high levels of diastereoselectivity.

Enable Novel Cyclizations: The steric strain could be a driving force for unique intramolecular cyclization reactions, leading to the formation of novel polycyclic ring systems that would be difficult to access through other means. Research on catalytic transformations of naphthalene derivatives has shown that substitution patterns significantly influence reactivity. rsc.orgresearchgate.net

By treating the steric bulk as a controlling element, chemists can potentially unlock novel reaction pathways and synthesize complex molecular architectures.

Advanced Applications in Supramolecular Chemistry and Self-Assembly (Theoretical Concepts)

The combination of a large, flat aromatic naphthalene ring and a polar, functional keto-ester group makes this compound an excellent candidate for the construction of ordered supramolecular structures.

Theoretical and experimental future research should explore its potential in:

Self-Assembly: The naphthalene units can induce self-assembly through π-π stacking, while the keto-ester group can participate in hydrogen bonding or coordinate with metal ions. researchgate.netacs.org This could lead to the formation of well-defined nanostructures such as nanofibers, gels, or liquid crystals. warwick.ac.uk

Host-Guest Chemistry: The molecule could be designed to act as a host, with the naphthalene group forming a hydrophobic pocket capable of binding small guest molecules.

Functional Materials: By modifying the naphthalene ring or the ester group with other functional units, it may be possible to create self-assembling materials with interesting photophysical or electronic properties. researchgate.net Studies on naphthalenediimides have demonstrated that molecular structure can precisely control the formation of ordered lamellar arrangements on surfaces. acs.org

The exploration of this compound's role in supramolecular chemistry could lead to the development of novel "smart" materials with applications in sensing, catalysis, and nanotechnology.

常见问题

Q. What are the optimal synthetic routes for Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen condensation of naphthalene-8-carbonyl chloride with ethyl acetoacetate, followed by esterification. Key factors include:

- Catalyst selection : Bases like NaH or K2CO3 improve reaction efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature control : Reactions at 60–80°C minimize side products like diketone byproducts . A comparative study showed yields ranging from 45% (without catalyst) to 78% (with NaH) under reflux .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- <sup>1</sup>H NMR : Look for characteristic signals:

- δ 1.2–1.4 ppm (triplet, ethyl CH3)

- δ 3.8–4.2 ppm (quartet, ethyl CH2)

- δ 7.5–8.5 ppm (multiplet, naphthalene protons) .

- IR : Strong carbonyl stretches at ~1730 cm<sup>−1</sup> (ester C=O) and ~1680 cm<sup>−1</sup> (β-keto carbonyl) .

Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

- IR : Strong carbonyl stretches at ~1730 cm<sup>−1</sup> (ester C=O) and ~1680 cm<sup>−1</sup> (β-keto carbonyl) .

Advanced Research Questions

Q. How do substituents on the naphthalene ring affect the compound’s reactivity and bioactivity?

Halogen or electron-withdrawing groups (e.g., -CF3) at the 3-position of the phenyl ring:

- Increase electrophilicity : Enhances nucleophilic substitution reactions .

- Modulate bioactivity : Trifluoromethyl derivatives show 2–3× higher cytotoxicity in MCF-7 cancer cell lines (IC50 = 12 µM vs. 28 µM for parent compound) . Comparative

| Substituent | LogP | IC50 (MCF-7) |

|---|---|---|

| -H | 2.1 | 28 µM |

| -Br | 2.8 | 18 µM |

| -CF3 | 3.2 | 12 µM |

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in cytotoxicity studies may arise from:

- Assay variability : Use standardized protocols (e.g., MTT assay with 48h incubation) .

- Purity thresholds : Ensure >98% purity via preparative HPLC to eliminate confounding byproducts .

- Solvent effects : DMSO concentrations >0.1% may artificially suppress activity .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations reveal:

- Binding affinity : The β-ketoester group forms H-bonds with kinase active sites (e.g., EGFR, ΔG = −9.2 kcal/mol) .

- Metabolic stability : CYP3A4 metabolism predicts a t1/2 of 4.2h, suggesting need for prodrug derivatization .

Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Low yields in scaling : Batch processes >10g often drop to 50% yield due to poor heat transfer. Flow chemistry improves consistency (yield maintained at 75% at 100g scale) .

- Byproduct formation : Use of scavenger resins (e.g., QuadraPure™) during workup reduces diketone impurities by 90% .

Q. How to design stability studies for this compound under varying storage conditions?

- Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。